

A Comparative Analysis of Milbemycin A4 Oxime and Ivermectin for Parasite Control

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Compound of Interest

Compound Name: *Milbemycin A4 oxime*

Cat. No.: *B10814258*

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An objective guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of two leading macrocyclic lactone antiparasitics.

Milbemycin A4 oxime and ivermectin are potent, broad-spectrum antiparasitic agents belonging to the macrocyclic lactone class. Both are cornerstone molecules in veterinary and, in the case of ivermectin, human medicine for controlling a wide range of nematode and arthropod parasites. While they share a common ancestry, being derived from *Streptomyces* fermentation products, and a primary mechanism of action, their chemical structures, pharmacokinetic profiles, and efficacy spectra exhibit critical differences. This guide provides a detailed comparative analysis, supported by experimental data, to inform research and development in parasitology.

Physicochemical Properties

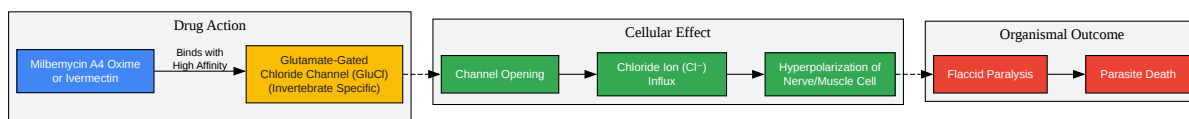
Milbemycin A4 oxime is the principal component (typically $\geq 80\%$) of the commercial product milbemycin oxime.^{[1][2]} Ivermectin is a semi-synthetic derivative of avermectin, consisting of at least 80% 22,23-dihydroavermectin B1a and not more than 20% 22,23-dihydroavermectin B1b.^[3] The fundamental differences in their molecular structures, summarized below, influence their solubility, lipophilicity, and interaction with biological targets.

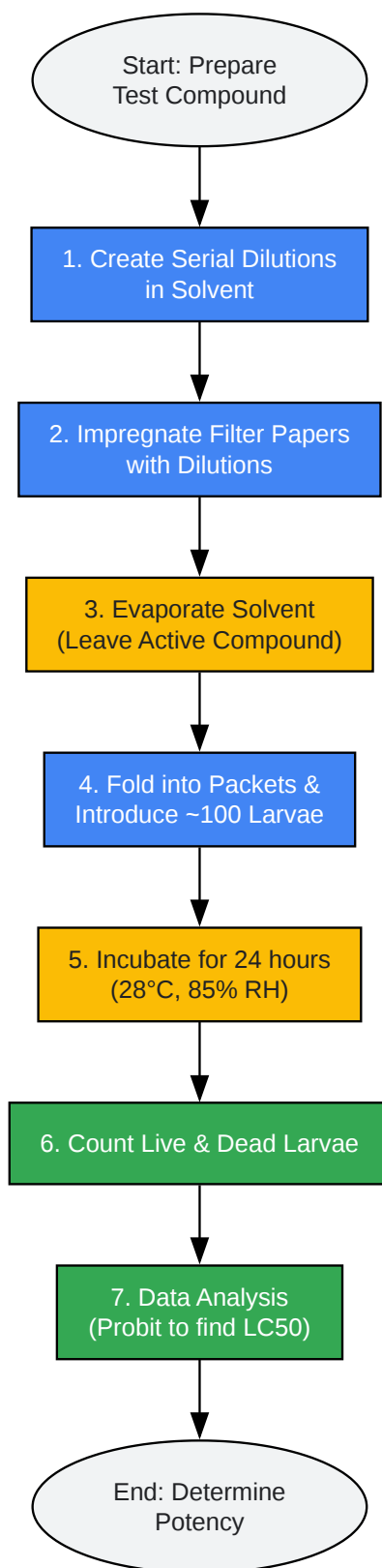
Property	Milbemycin A4 Oxime	Ivermectin (B1a component)
Molecular Formula	C ₃₂ H ₄₅ NO ₇ [4][5]	C ₄₈ H ₇₄ O ₁₄ [6]
Molecular Weight	555.7 g/mol [4][5]	875.1 g/mol [3][6]
Appearance	White or light yellow crystalline powder[2][5]	White crystalline powder[7]
Aqueous Solubility	Poor water solubility[5]	Very low (~4 µg/mL)[7]
Organic Solubility	Soluble in ethanol, methanol, DMF, DMSO[2][5]	Soluble in methanol, esters, aromatic hydrocarbons[7]
Melting Point	Not specified	~155-157 °C[3][7]
Log P (Octanol/Water)	Not specified	~3.2[3]

Mechanism of Action

The primary antiparasitic activity of both **Milbemycin A4 oxime** and ivermectin is mediated through the same molecular target in invertebrates. They act as potent agonists of glutamate-gated chloride ion channels (GluCl_s), which are specific to invertebrate nerve and muscle cells. [1][8][9]

Binding of the macrocyclic lactone to these channels potentiates the influx of chloride ions into the cell.[2][8] This leads to hyperpolarization of the neuronal or muscle cell membrane, inhibiting signal transmission. The resulting flaccid paralysis ultimately causes the death of the parasite.[5][7][9] While these compounds can also interact with GABA-gated chloride channels, their affinity for invertebrate GluCl_s is substantially higher. In mammals, GABA receptors are confined to the central nervous system, and the blood-brain barrier, specifically the P-glycoprotein efflux pump, largely prevents these drugs from reaching their targets, conferring a high margin of safety.[7][8]





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